molecular formula C20H24N2O6S B11470192 N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide

Cat. No.: B11470192
M. Wt: 420.5 g/mol
InChI Key: JZOFAMNCHMCSLO-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound It is characterized by the presence of methoxy, methyl, morpholine, and sulfonyl functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Phenyl Ring: The starting material, 2-methoxy-5-methylphenol, is reacted with appropriate reagents to introduce the desired functional groups.

    Morpholine Introduction: Morpholine is introduced through a sulfonylation reaction, where the sulfonyl group is attached to the phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other sulfonyl-containing phenyl derivatives.

    N-(2-METHOXY-5-METHYLPHENYL)-2-[4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE: can be compared with other acetamide derivatives.

Uniqueness

    Functional Groups: The presence of both methoxy and morpholine sulfonyl groups on the phenyl ring makes it unique.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O6S/c1-15-3-8-19(26-2)18(13-15)21-20(23)14-28-16-4-6-17(7-5-16)29(24,25)22-9-11-27-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

JZOFAMNCHMCSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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